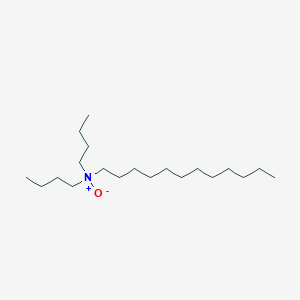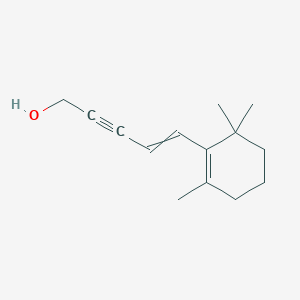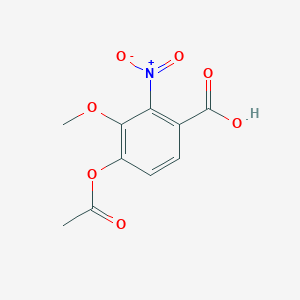
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphinanes, which are characterized by a phosphorus atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has been studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of stable complexes, which can modulate various biochemical pathways. The compound’s ability to form strong bonds with nucleophiles makes it effective in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: A DNA alkylating agent used in chemotherapy.
2-Phenyl-5-oxazolone: Used as a reagent in organic synthesis.
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one stands out due to its unique ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
104125-18-0 |
|---|---|
Molecular Formula |
C9H12NO2P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
2-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C9H12NO2P/c11-13(10-7-4-8-12-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11) |
InChI Key |
BVOMCVBBTZZAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNP(=O)(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
phosphaniumolate](/img/structure/B14336888.png)



![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)



![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)

![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)

